Urolithin C

Vue d'ensemble

Description

L'urolithine C est un composé polyphénolique qui appartient à la famille des urolithines, qui sont des métabolites dérivés de l'acide ellagique. L'acide ellagique se trouve dans divers fruits et noix, tels que les grenades, les fraises et les noix. L'urolithine C a attiré l'attention en raison de ses avantages potentiels pour la santé, notamment ses propriétés anti-inflammatoires, antioxydantes et anticancéreuses .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : L'urolithine C peut être synthétisée par des réactions chimiques impliquant l'acide ellagique. Le processus implique généralement l'utilisation du microbiote intestinal, qui convertit l'acide ellagique en urolithines par des réactions de clivage du cycle lactone, de décarboxylation et de déshydroxylation .

Méthodes de production industrielle : La production industrielle d'urolithine C implique l'isolement de bactéries intestinales capables de convertir l'acide ellagique en urolithines. Par exemple, la bactérie Gordonibacter faecis a été identifiée comme un producteur d'urolithine C à partir de l'acide ellagique .

Analyse Des Réactions Chimiques

Functional Group Modifications

-

Hydroxyl/catechol replacement : Hydrogen substitution reduced PKL inhibitory activity by >90%, highlighting the necessity of these groups.

-

Lactone removal : Conversion to biaryl compounds (e.g., 6 ) via Hurtley coupling (Cu-mediated) followed by BBr₃ deprotection.

Lactone Ring Modifications

-

AgNO₃/K₂S₂O₈-mediated oxidation : Cyclization of aldehyde intermediates (e.g., 69–71 ) to form strained lactones (81–83 ).

-

Pd-catalyzed C–H activation : Intramolecular cyclization for macrocyclic derivatives (e.g., 98 , 103 ).

| Derivative | Synthesis Route | Key Reaction Conditions |

|---|---|---|

| 55–60 | Suzuki coupling (Pd(PPh₃)₄, K₂CO₃) → Cyclization | 80°C, DMF/H₂O (3:1) |

| 90 | Benzylation → Heck cyclization | Pd(OAc)₂, TBAB, K₂CO₃, 100°C |

| 94 | Esterification (Ac₂O) → Hurtley coupling | CuI, 1,10-phenanthroline, 60°C |

Palladium-Catalyzed Couplings

-

Suzuki–Miyaura cross-coupling : Used for biaryl bond formation (e.g., 9 + boronic acid → 55–60 ) .

-

Heck cyclization : Critical for constructing fused rings (e.g., 98 ) .

Oxidative Cyclization

Structural Modifications and SAR Insights

Modifications to this compound’s core structure revealed:

-

Catechol moiety : Essential for PKL inhibition (IC₅₀ ≤ 1 μM) .

-

Lactone ring : Removal reduced activity by 70%, underscoring its role in binding .

-

Methoxy groups : Demethylation enhanced solubility but compromised isoform selectivity .

This synthesis and derivatization framework provides a roadmap for developing urolithin-based therapeutics, emphasizing the interplay between catalytic methods and bioactive conformation. Future work may leverage these strategies to optimize pharmacokinetic properties and target specificity.

Applications De Recherche Scientifique

Anticancer Properties

Urolithin C has demonstrated significant anticancer effects across various cancer types, particularly colorectal and prostate cancers. Recent studies reveal the following:

- Colorectal Cancer : this compound inhibits the proliferation and migration of colorectal cancer cells by inducing apoptosis and arresting the cell cycle at the G2/M phase. It achieves this by blocking the AKT/mTOR signaling pathway, which is crucial for cell growth and survival. The compound has shown a dose-dependent reduction in cell viability, with IC50 values ranging from 14.7 to 28.81 μM depending on the cell line tested .

- Prostate Cancer : Similar mechanisms are observed in prostate cancer cells, where this compound has been reported to induce apoptosis and inhibit cellular proliferation .

- Mechanisms of Action : this compound increases reactive oxygen species (ROS) levels, leading to oxidative stress that triggers apoptosis through intrinsic pathways involving caspase activation .

Metabolic Effects

This compound plays a role in glucose metabolism and insulin secretion, making it a candidate for diabetes management:

- Insulin Secretion : this compound enhances glucose-induced insulin secretion in pancreatic β-cells by activating the extracellular signal-regulated kinases 1/2 (ERK1/2) pathway. This mechanism is crucial for improving insulin sensitivity and secretion during hyperglycemic conditions .

- Type 1 Diabetes : In animal models of type 1 diabetes, this compound administration resulted in reduced incidence of diabetes, improved insulin levels, and enhanced glucose-stimulated insulin secretion (GSIS). It also alleviated pancreatic inflammation and promoted cellular viability under inflammatory conditions .

Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties:

- Cytotoxicity in Neuronal Cells : Studies have shown that this compound induces apoptosis in neuronal cell lines (e.g., PC12 cells) through mechanisms involving oxidative stress and mitochondrial dysfunction .

- Potential for Neurodegenerative Diseases : Given its ability to induce apoptosis selectively in cancerous cells while potentially protecting healthy neurons, further exploration into its role in neurodegenerative diseases could be warranted.

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

Mécanisme D'action

Urolithin C exerts its effects through various molecular targets and pathways:

Anticancer Activity: this compound inhibits the proliferation and migration of cancer cells by blocking the activation of the AKT/mTOR signaling pathway.

Anti-inflammatory Activity: It modulates the inflammatory response by inhibiting the production of pro-inflammatory cytokines.

Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress.

Comparaison Avec Des Composés Similaires

Urolithin A: Known for its strong anti-inflammatory and antioxidant properties.

Urolithin B: Exhibits antiproliferative activities in cancer cells.

Urolithin D: Another derivative with potential health benefits.

Uniqueness of Urolithin C: this compound is unique due to its specific ability to inhibit the AKT/mTOR signaling pathway, which is crucial in cancer progression. This makes it a promising candidate for cancer therapy .

Activité Biologique

Urolithin C (UroC) is a metabolite derived from ellagitannins and ellagic acid, primarily produced by gut microbiota. Recent studies have highlighted its potential biological activities, particularly in the context of cancer cell apoptosis and metabolic disorders such as type 1 diabetes. This article explores the biological activity of UroC, including its mechanisms of action, effects on various cell types, and implications for health.

UroC exhibits significant biological activities through various mechanisms:

- Induction of Apoptosis : UroC has been shown to induce apoptosis in PC12 cells, a model for neuronal function. This process involves the activation of mitochondrial pathways, characterized by increased reactive oxygen species (ROS) production, mitochondrial membrane depolarization, and alterations in calcium homeostasis. UroC treatment leads to an increased lactate dehydrogenase (LDH) release and lipid peroxidation, indicating cellular stress and damage .

- Cell Cycle Arrest : Flow cytometry analyses indicate that UroC causes S phase cell cycle arrest in treated cells. This effect is dose-dependent, with higher concentrations resulting in a more pronounced arrest . The disruption of the cell cycle is associated with potential anti-cancer properties, as it may prevent the proliferation of malignant cells.

- Nrf2 Signaling Activation : In the context of type 1 diabetes (T1D), UroC has been demonstrated to activate Nrf2 signaling pathways. This activation promotes the expression of antioxidant enzymes such as HO-1 and NQO1 while inhibiting Keap1 expression. These changes contribute to improved pancreatic β-cell function and insulin secretion under inflammatory conditions .

Research Findings

Recent studies provide valuable insights into the biological activities of UroC:

Table 1: Summary of Biological Activities of this compound

Case Studies

- Neuroprotection : In a study involving PC12 cells, UroC was found to significantly inhibit cell proliferation while promoting apoptosis through intrinsic pathways involving Bcl-2/Bax ratio alterations and caspase activation . This suggests potential applications in neurodegenerative diseases where cell survival is compromised.

- Diabetes Management : In non-obese diabetic (NOD) mice models, administration of UroC resulted in decreased diabetes incidence and improved glucose-stimulated insulin secretion (GSIS). The study highlighted that UroC treatment mitigated inflammation in pancreatic islets and enhanced β-cell viability under cytokine-induced stress conditions .

Propriétés

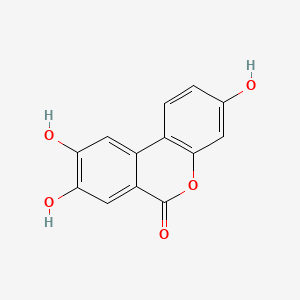

IUPAC Name |

3,8,9-trihydroxybenzo[c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O5/c14-6-1-2-7-8-4-10(15)11(16)5-9(8)13(17)18-12(7)3-6/h1-5,14-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHXMEXZVPJFAIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C3=CC(=C(C=C23)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318250 | |

| Record name | Urolithin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Urolithin C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029218 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

165393-06-6 | |

| Record name | Urolithin C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165393-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urolithin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.